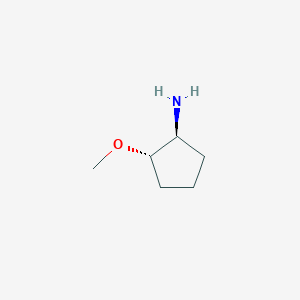

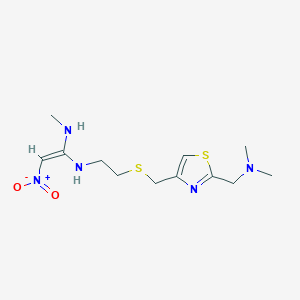

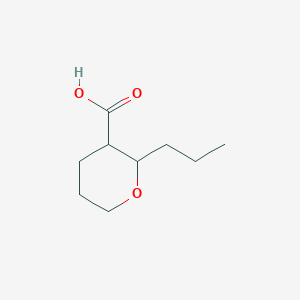

![molecular formula C18H35ClN2O6S B7881811 (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride](/img/structure/B7881811.png)

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride

説明

An antibiotic produced by Streptomyces lincolnensis var. lincolnensis. It has been used in the treatment of staphylococcal, streptococcal, and Bacteroides fragilis infections.

作用機序

Target of Action

Lincomycin hydrochloride, also known as Lincomycin, is a lincosamide antibiotic that primarily targets Gram-positive cocci and bacilli as well as Gram-negative cocci and some other organisms such as Haemophilus spp . It is also effective against anaerobic bacteria .

Mode of Action

Lincomycin functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA to interact with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits the binding of aminoacyl sRNA to the messenger ribosome complex at the 50S ribosomal unit, thereby inhibiting protein synthesis .

Biochemical Pathways

The lincomycin biosynthetic pathway proceeds via a heterogeneously rooting biphasic pathway giving rise to propylproline and methylthiolincosamide (MTL). These subunits then become condensed to N-demethyllincomycin, which is finally methylated to yield lincomycin .

Pharmacokinetics

Intramuscular administration of a single dose of 600 mg of Lincomycin produces average peak serum levels of 11.6 μg/mL at 60 min, and maintains therapeutic levels for 17 h to 20 h, for most susceptible gram-positive organisms . The biological half-life after IM or IV administration is 5.4 ± 1.0 h . The serum half-life of lincomycin may be prolonged in patients with severe impairment of renal function, compared to patients with normal renal function . In patients with abnormal hepatic function, serum half-life may be twofold longer than in patients with normal hepatic function . Tissue level studies indicate that bile is an important route of excretion .

Result of Action

The result of Lincomycin’s action is the inhibition of protein synthesis in sensitive bacteria. This leads to the cessation of bacterial growth, and at higher concentrations, it may be bactericidal .

Action Environment

The action of Lincomycin can be influenced by environmental factors. For instance, treatment with antibacterial agents alters the normal flora of the colon leading to overgrowth of C. difficile . Additionally, studies have shown that lincomycin hydrochloride increased oxidative stress level, Acetylcholinesterase (AChE) activity, ATPase activity and apoptosis in zebrafish larvae .

生化学分析

Biochemical Properties

Lincomycin hydrochloride inhibits cell growth and microbial protein synthesis by interacting strongly and specifically with the 50S ribosomal subunit . The biosynthesis of lincomycin hydrochloride is unique as it results from an intersection of anabolic and catabolic chemistry . Many reactions that are usually involved in degradation and detoxification play a constructive role in biosynthetic processes .

Cellular Effects

Lincomycin hydrochloride has been found to maintain its shelf life at 25°C in sodium lactate (Hartmann’s) solution, 0.9% sodium chloride solution, 5% glucose solution, and 10% glucose solution, with less than 5% lincomycin degradation occurring in all intravenous solutions over a 31-day period . In the presence of 5 µg/mL lincomycin, the wblC mRNA was immediately highly expressed after its addition, and this high expression continued until at least 24 h later .

Molecular Mechanism

The mode of action of lincomycin hydrochloride is the inhibition of protein synthesis by the inhibition of the binding of aminoacyl sRNA to the messenger ribosome complex at the 50S ribosomal unit . Lincomycin hydrochloride binds exclusively to the 50S subunit of bacterial ribosomes and suppresses protein synthesis via inhibition of peptidyl transferases .

Temporal Effects in Laboratory Settings

Lincomycin hydrochloride was found to maintain its shelf life at 25°C in sodium lactate (Hartmann’s) solution, 0.9% sodium chloride solution, 5% glucose solution, and 10% glucose solution, with less than 5% lincomycin degradation occurring in all intravenous solutions over a 31-day period . Lincomycin hydrochloride showed less rapid degradation at 60°C in acid than in basic solution, but degraded rapidly in hydrogen peroxide .

Dosage Effects in Animal Models

In animal models, lincomycin hydrochloride is indicated for infections due to susceptible gram-positive organisms, particularly streptococci and staphylococci, and for those due to anaerobic pathogens . Serious side effects include continued or severe bloody stools, trouble swallowing, lack of appetite, or yellowing of the skin, gums, or eyes .

Metabolic Pathways

The biosynthesis of lincomycin hydrochloride proceeds via a heterogeneously rooting biphasic pathway giving rise to propylproline and methylthiolincosamide . These subunits then become condensed to N-demethyllincomycin, which is finally methylated to yield lincomycin .

Transport and Distribution

Large Vdarea (1.15 ± 0.03 L kg−1) indicated good distribution of lincomycin hydrochloride in various body fluids and tissues . Peak plasma level of lincomycin hydrochloride (71.8 ± 1.83 μg mL−1) was observed at 1 min as expected by IV route .

特性

IUPAC Name |

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9-,10-,11+,12-,13?,14-,15-,16-,18-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUMFISTNHIPTI-AQJBRMRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859-18-7 | |

| Record name | Methyl (2S-trans)-6,8-dideoxy-6-[[(1-methyl-4-propylpyrrolidin-2-yl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride, also known as Lincomycin hydrochloride, exert its antibacterial effect?

A1: Lincomycin hydrochloride acts as a bacterial protein synthesis inhibitor. [] It binds to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit, interfering with the formation of peptide bonds and thus inhibiting protein synthesis. [] This ultimately leads to bacterial cell death.

Q2: What is the molecular formula and weight of Lincomycin hydrochloride?

A2: The molecular formula of Lincomycin hydrochloride is C18H34N2O6S·HCl. Its molecular weight is 461.05 g/mol. []

Q3: Is there information available about the spectroscopic data for Lincomycin hydrochloride?

A3: Yes, several studies utilized spectroscopic techniques to characterize Lincomycin hydrochloride. Fourier transform-infrared spectroscopy (FT-IR) and X-ray diffraction have been used to analyze and differentiate between two distinct crystal forms of Lincomycin hydrochloride. [, ] These techniques provide information about the compound's molecular vibrations, functional groups, and crystal lattice arrangement, offering insights into its physicochemical properties.

Q4: How stable is Lincomycin hydrochloride in various intravenous solutions?

A4: Lincomycin hydrochloride demonstrates favorable stability in common intravenous fluids like sodium lactate (Hartmann’s) solution, 0.9% sodium chloride solution, 5% glucose solution, and 10% glucose solution. [] At room temperature (25°C), less than 5% degradation was observed over 31 days in these solutions. []

Q5: How does the pH value affect the stability of Lincomycin hydrochloride injection?

A5: The stability of Lincomycin hydrochloride injection is influenced by pH. Studies show optimal stability at a pH of 6.0. [] At this pH, minimal changes in clarity, content, and degradable substances were observed under various storage conditions. []

Q6: Does the available research indicate any catalytic properties or applications for Lincomycin hydrochloride?

A6: The provided research primarily focuses on Lincomycin hydrochloride's antibacterial properties and its formulation, analysis, and stability. There isn't sufficient information in the provided research to suggest any catalytic properties or applications for this compound.

Q7: Have computational chemistry methods been employed in the study of Lincomycin hydrochloride?

A7: While the provided research highlights the use of analytical techniques like HPLC and spectroscopy, it doesn't explicitly mention the application of computational chemistry methods like molecular modeling or QSAR studies for Lincomycin hydrochloride.

Q8: What strategies have been explored to enhance the stability, solubility, or bioavailability of Lincomycin hydrochloride formulations?

A8: One notable strategy employed to enhance the properties of Lincomycin hydrochloride is the formation of inclusion complexes with beta-cyclodextrin. [] This approach, often facilitated by ultrasonic methods, aims to improve the compound's solubility and potentially enhance its bioavailability. [, ]

Q9: Is there information available regarding the SHE (Safety, Health, and Environment) regulations pertaining to Lincomycin hydrochloride?

A9: The provided research primarily focuses on the pharmaceutical aspects of Lincomycin hydrochloride, such as its formulation, analytical methods, and stability. It doesn't delve into the specific SHE regulations surrounding the compound.

Q10: What is known about the environmental impact and degradation of Lincomycin hydrochloride?

A10: While the research highlights Lincomycin hydrochloride's use as a veterinary antibiotic, there is limited information regarding its environmental impact and degradation pathways within the provided abstracts.

Q11: What is known about the pharmacokinetics of Lincomycin hydrochloride in rabbits after topical ocular administration?

A11: Research shows that topical application of Lincomycin hydrochloride in rabbits leads to therapeutic levels in the cornea, aqueous humor, and iris-ciliary body, with peak concentrations observed within 30 to 45 minutes. [] The study also suggests that multiple instillations enhance drug levels in the anterior chambers. []

Q12: What is the significance of the pharmacokinetic parameters of Lincomycin hydrochloride and Spectinomycin sulfate after intramuscular administration in pigs?

A12: Pharmacokinetic analysis in pigs revealed that both Lincomycin hydrochloride and Spectinomycin sulfate are rapidly absorbed and eliminated after intramuscular injection. [] Notably, Spectinomycin sulfate exhibited slower absorption but faster elimination compared to Lincomycin hydrochloride. [] This data is crucial for determining appropriate dosing regimens in pigs.

Q13: Are there any biomarkers being researched to predict the efficacy or monitor treatment response to Lincomycin hydrochloride?

A13: The available research primarily focuses on Lincomycin hydrochloride's antibacterial activity, formulation, and analytical methods. It doesn't mention specific biomarkers to predict its efficacy or monitor treatment response.

Q14: What are the known mechanisms of resistance to Lincomycin hydrochloride in bacteria?

A14: While the research confirms Lincomycin hydrochloride's effectiveness against various bacteria, it also acknowledges the emergence of bacterial resistance. [] The exact mechanisms of resistance weren't extensively discussed in the provided abstracts, but one study suggested that continuous exposure to sub-inhibitory concentrations of Lincomycin hydrochloride could contribute to increased resistance in E. coli. []

Q15: What analytical techniques are commonly employed to quantify Lincomycin hydrochloride in various matrices?

A15: Several analytical methods have been developed and validated for the determination of Lincomycin hydrochloride in various samples. High-performance liquid chromatography (HPLC) with UV detection is a widely utilized technique for quantifying the drug in pharmaceutical formulations, biological samples, and food products. [, , , , , , , , , , , ] Other methods include flow injection chemiluminescence analysis and UV spectrophotometry. [, , , ]

Q16: What are the key considerations for ensuring the quality control and assurance of Lincomycin hydrochloride during its development and manufacturing?

A16: Ensuring the quality of Lincomycin hydrochloride involves several critical aspects. These include stringent control over raw materials, standardized manufacturing processes, validated analytical methods for assessing purity and content, and appropriate packaging and storage conditions to maintain stability. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

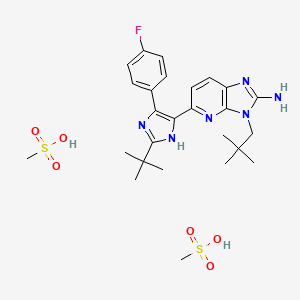

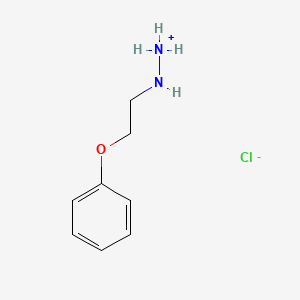

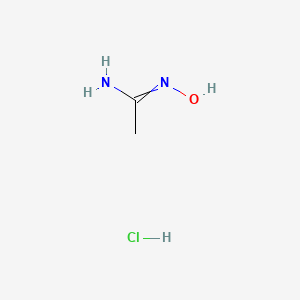

![(3Z)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-N-methyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B7881762.png)

![3-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B7881831.png)